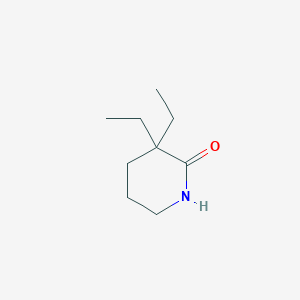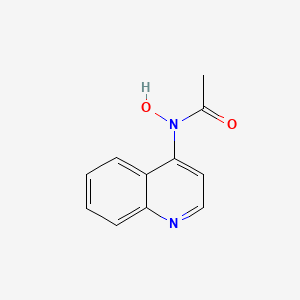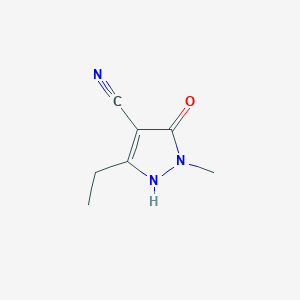amine](/img/structure/B13319061.png)
[(3-Bromo-4-methoxyphenyl)methyl](cyclopropylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-methoxyphenyl)methylamine is an organic compound that features a brominated aromatic ring, a methoxy group, and a cyclopropylmethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple steps. One common route starts with the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl bromide. This intermediate is then reacted with cyclopropylmethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxybenzylamine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-Bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: 4-Methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Bromo-4-methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-4-methoxyphenyl)methylamine
- (3-Bromo-4-methoxyphenyl)methylamine
- (3-Bromo-4-methoxyphenyl)methylamine
Uniqueness
(3-Bromo-4-methoxyphenyl)methylamine is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties compared to other alkyl groups. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C12H16BrNO |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
N-[(3-bromo-4-methoxyphenyl)methyl]-1-cyclopropylmethanamine |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-5-4-10(6-11(12)13)8-14-7-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3 |
Clave InChI |
GAPDCJCNOHOMGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNCC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13318997.png)

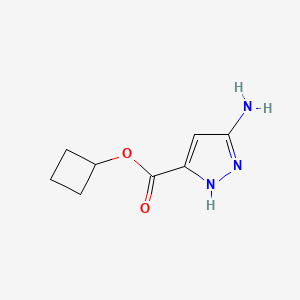
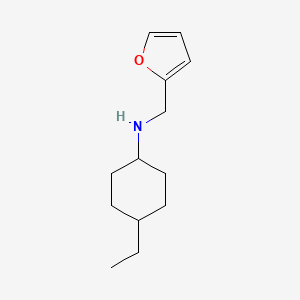

![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13319026.png)
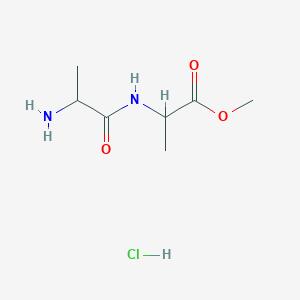
![5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B13319034.png)
